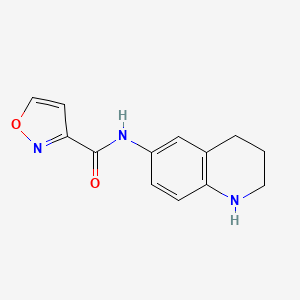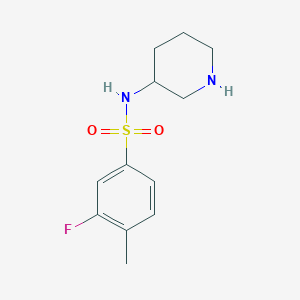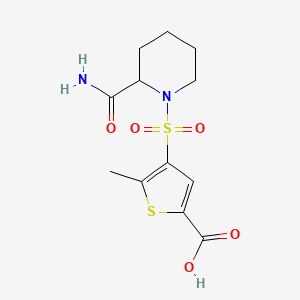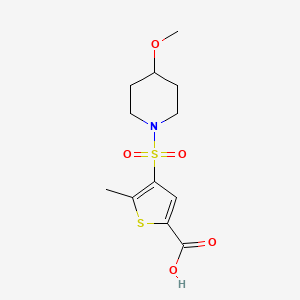
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide, also known as THQ-OX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THQ-OX belongs to the class of oxazole-containing compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, this compound has been shown to inhibit the NS5B polymerase activity of the hepatitis C virus. In antibacterial research, this compound has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In antiviral research, this compound has been shown to inhibit the viral RNA replication and protein expression. In antibacterial research, this compound has been shown to disrupt the bacterial cell membrane and inhibit the bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent activity against various cancer cell lines, viruses, and bacteria. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also exhibits some toxicity towards normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the mechanism of action of this compound in more detail. This can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo. This can provide valuable information for the development of this compound as a therapeutic agent. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In antiviral research, this compound has been shown to inhibit the replication of the hepatitis C virus. In antibacterial research, this compound has been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-5-7-18-16-12)15-10-3-4-11-9(8-10)2-1-6-14-11/h3-5,7-8,14H,1-2,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGRXSUYVNIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NOC=C3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)


